1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride
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Overview
Description
1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a difluoro-substituted indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoroindanone.
Reduction: The carbonyl group of 5,6-difluoroindanone is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The amine group can participate in condensation reactions to form imines or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1H-Inden-1-amine,5,6-difluoro-2,3-dihydro-,hydrochloride can be compared with other similar compounds, such as:
5,6-Difluoroindanone: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-inden-1-amine: Lacks the difluoro substitution, resulting in different chemical and biological properties.
5,6-Difluoro-2,3-dihydro-1H-inden-1-one: An intermediate in the synthesis pathway.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVJAIVQJZWBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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